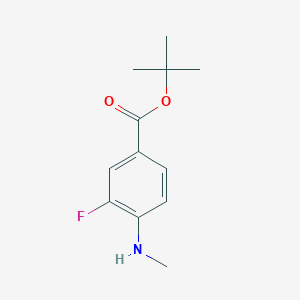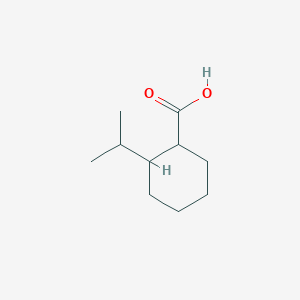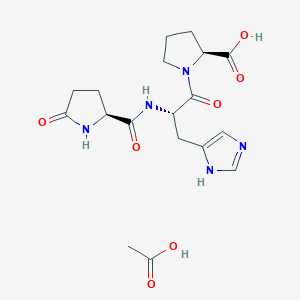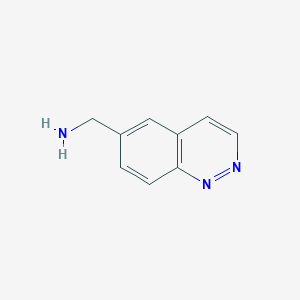
Cinnolin-6-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnolin-6-ylmethanamine is a compound that belongs to the class of cinnoline derivatives. Cinnoline is a bicyclic heterocycle with a six-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline derivatives, including cinnolin-6-ylmethanamine, typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines . One common method is the reaction of arylhydrazones with ortho-ethynylarenediazonium salts under acidic conditions, leading to the formation of the cinnoline ring . Another approach involves the use of arylhydrazines as precursors, which undergo cyclization to form the desired cinnoline derivative .
Industrial Production Methods
Industrial production of cinnoline derivatives often employs metal-catalyzed reactions, such as C-C and C-N bond formation reactions . These methods are efficient and scalable, making them suitable for large-scale synthesis. The use of metal catalysts, such as palladium or ruthenium, facilitates the formation of the cinnoline ring with high yields and selectivity .
化学反応の分析
Types of Reactions
Cinnolin-6-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of cinnoline-6-carboxylic acid, while reduction can yield cinnolin-6-ylmethanol .
科学的研究の応用
Cinnolin-6-ylmethanamine has a wide range of scientific research applications due to its versatile chemical structure and biological activity. Some of the key applications include:
作用機序
The mechanism of action of cinnolin-6-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
類似化合物との比較
Cinnolin-6-ylmethanamine can be compared with other similar compounds, such as quinoline and isoquinoline derivatives. While these compounds share a similar bicyclic structure, this compound is unique due to the presence of two nitrogen atoms in the ring, which can significantly influence its chemical reactivity and biological activity . Other similar compounds include benzo[c]cinnolines and pyrrolo[1,2-b]cinnolines, which also exhibit diverse pharmacological properties .
特性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC名 |
cinnolin-6-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-7-1-2-9-8(5-7)3-4-11-12-9/h1-5H,6,10H2 |
InChIキー |
XZTWGJSTPAKFSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=N2)C=C1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


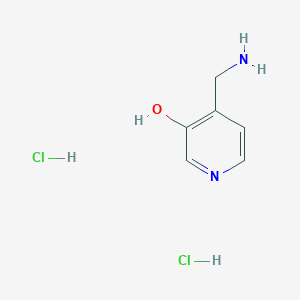
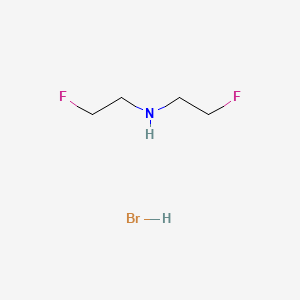

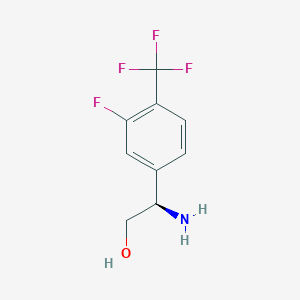
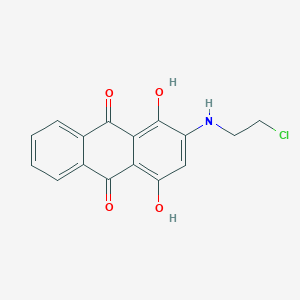


![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
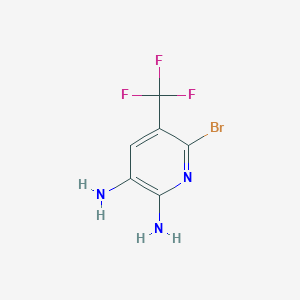

![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
